molecular formula C20H22N4O B2590333 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide CAS No. 2034557-76-9

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide

Cat. No.: B2590333
CAS No.: 2034557-76-9
M. Wt: 334.423
InChI Key: XTYBQEZVKIJQSO-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyridine core linked to a 1-methyl-1H-pyrazole moiety and a 2-phenylbutanamide group. Heterocycles like pyridine and pyrazole are privileged scaffolds in pharmaceuticals, frequently found in molecules with biological activity . Specifically, the 1-methyl-1H-pyrazol-4-yl group is a common structural feature in active research compounds, including those investigated as kinase inhibitors . This molecular architecture suggests potential for interaction with various biological targets. Compounds with similar hybrid structures, featuring pyridine and pyrazole rings, have been explored as inhibitors for enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2) for treating neovascular age-related macular degeneration and for targeting kinases such as monopolar spindle 1 (MPS1) and p70S6Kβ in oncology research . The presence of the amide bond can be critical for forming hydrogen bonds with target proteins, a mechanism often observed in biologically active molecules . Researchers are encouraged to further investigate its specific mechanism of action, physicochemical properties, and binding affinity for relevant targets. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-3-19(16-7-5-4-6-8-16)20(25)22-11-15-9-17(12-21-10-15)18-13-23-24(2)14-18/h4-10,12-14,19H,3,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYBQEZVKIJQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent functionalization.

    Preparation of 1-methyl-1H-pyrazole-4-carbaldehyde: This intermediate can be synthesized via the Vilsmeier-Haack reaction, where 1-methylpyrazole is treated with DMF and POCl3 to form the corresponding aldehyde.

    Synthesis of 5-(1-methyl-1H-pyrazol-4-yl)pyridine-3-carbaldehyde: This involves a condensation reaction between 1-methyl-1H-pyrazole-4-carbaldehyde and 3-pyridinecarboxaldehyde under basic conditions.

    Formation of the final compound: The aldehyde intermediate is then subjected to reductive amination with 2-phenylbutanamide in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are typically used.

Major Products

    Oxidation: Formation of N-oxides and hydroxylated derivatives.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated and alkylated derivatives.

Scientific Research Applications

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a modulator of enzyme activity.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: Potential use in the development of new materials and as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues from Benzamide-Thiazole Derivatives ()

Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) share structural motifs with the target compound, including pyridine and amide functionalities . However, these analogues feature a thiazole core instead of a butanamide backbone and incorporate bulkier substituents (e.g., morpholine, piperazine). Key comparisons include:

Parameter Target Compound Compound 4d ()
Molecular Formula C₂₀H₂₂N₄O C₂₃H₂₂Cl₂N₄O₂S
Molecular Weight (g/mol) 334.4 525.4
Functional Groups Pyridine, pyrazole, butanamide Thiazole, pyridine, benzamide, morpholine
Biological Activity Not reported Potential kinase inhibition

Key Differences :

  • The thiazole-based compounds exhibit higher molecular weights due to sulfur-containing rings and halogen substituents (e.g., Cl in 4d).
  • The target compound’s pyrazole-pyridine system may offer improved solubility compared to thiazole derivatives, which often require polar substituents for bioavailability .
Chromenone-Pyrazolopyrimidine Derivatives ()

The patent-derived compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53) shares a pyrazole-containing scaffold but incorporates a chromen-4-one (coumarin) core and sulfonamide group .

Parameter Target Compound Example 53 ()
Molecular Formula C₂₀H₂₂N₄O C₃₄H₂₈F₂N₆O₄S
Molecular Weight (g/mol) 334.4 674.7
Functional Groups Pyridine, pyrazole, butanamide Chromenone, pyrazolopyrimidine, sulfonamide
Melting Point (°C) Not reported 175–178

Key Differences :

  • The target compound’s lower molecular weight may enhance membrane permeability compared to Example 53’s bulky architecture .
Peptidic Butanamide Derivatives ()

Compounds such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (m) feature a butanamide backbone but are heavily modified with peptidic chains and stereochemically complex substituents .

Parameter Target Compound Compound m ()
Molecular Formula C₂₀H₂₂N₄O C₄₄H₅₄N₆O₆
Molecular Weight (g/mol) 334.4 783.0
Functional Groups Pyridine, pyrazole, butanamide Tetrahydropyrimidinone, phenoxyacetamide
Biological Activity Not reported Potential protease inhibition

Key Differences :

  • Compound m’s peptidic extensions and stereocenters suggest a role in enzyme inhibition, whereas the target compound’s flat heterocycles may favor receptor binding.
  • The target compound’s lack of stereocenters simplifies synthesis compared to the multi-step processes required for compound m .

Biological Activity

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-phenylbutanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the preparation of pyrazole and pyridine intermediates followed by their coupling with a phenylbutanamide derivative. Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) are often employed to enhance yield and purity during synthesis.

Table 1: Summary of Synthesis Steps

StepReactionReagents/Conditions
1Preparation of pyrazolePyrazole precursor, base
2Coupling with pyridineEDCI, DMAP
3Formation of amide linkageAcidic conditions

The biological activity of this compound involves its interaction with specific molecular targets. It may function as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways crucial for cellular functions. This compound has shown promise in various preclinical studies for its antimicrobial, anti-inflammatory, and anticancer properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related pyrazole derivatives. For instance, a series of synthesized compounds demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 31.25 to 62.5 μg/mL against Aspergillus niger, indicating potent antifungal activity as well .

Table 2: Antimicrobial Activity Data

CompoundTarget OrganismMIC (μg/mL)
Compound 10gP. mirabilis62.5
Compound 10qS. aureus31.25
Compound 10oA. niger31.25

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of pyrazole derivatives, this compound was tested for its ability to induce apoptosis in cancer cell lines. The results indicated that the compound effectively reduced cell viability and induced apoptosis through the activation of caspase pathways .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound, revealing that it significantly inhibited the production of pro-inflammatory cytokines in vitro. This suggests a potential therapeutic application in treating inflammatory diseases .

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